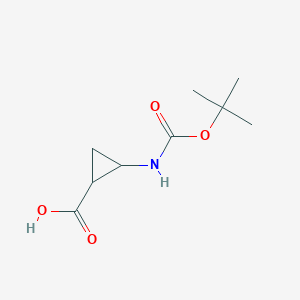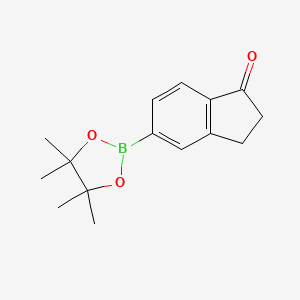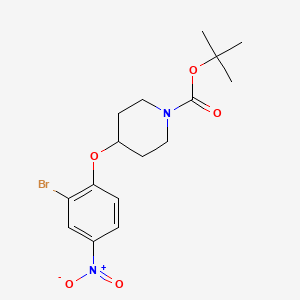
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves chlorination and amination reactions. For instance, the synthesis of a structurally related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by chlorination and aminisation from a pyrazolopyrimidine precursor . This suggests that similar synthetic strategies could potentially be applied to synthesize (3-Chloro-5-(trifluoromethyl)phenyl)methanamine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of a side product in benzothiazinone synthesis, which is a class of new anti-tuberculosis drug candidates, was reported . Although the exact structure of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine is not provided, it can be inferred that similar structural characterization techniques would be applicable.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine are not directly reported in the provided papers. However, compounds with chloro- and trifluoromethyl groups on an aromatic ring typically exhibit unique electronic and steric properties that can influence their reactivity and physical characteristics such as solubility and melting point. The crystal structure of a related compound indicates that it belongs to the triclinic system, which could provide insights into the crystalline properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine .
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Synthesis of Pincer Palladacycles : The derivatives of methanamine, like 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been utilized in synthesizing unsymmetrical NCN′ pincer palladacycles. These derivatives undergo C–H bond activation to afford these palladacycles, which are then characterized and evaluated for catalytic applications (Roffe et al., 2016).
Transfer Hydrogenation Reactions : A study involving (4-Phenylquinazolin-2-yl)methanamine, synthesized from naturally available glycine, reported the use of N-heterocyclic ruthenium(II) complexes in transfer hydrogenation of acetophenone derivatives, achieving high conversions (Karabuğa et al., 2015).
Medical and Biological Research
- Iron(III) Complexes for Cellular Imaging : Iron(III) complexes, where L is phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and evaluated for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light, suggesting their potential in medical imaging and cancer therapy (Basu et al., 2014).
Chemical Interaction Studies
Mechanistic Study of Benzodiazepine Derivatives : A mechanistic study involving diphenylamine and diethyl 2-phenylmalonate, where methanamine plays a role, was conducted to understand the conversion into various products, including 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione. This study provided insights into the reaction mechanisms and energy aspects of these interactions (Zhou & Li, 2019).
Chiral Discrimination in Amylose Carbamate : The separation of enantiomers of a compound containing methanamine was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The study highlighted the role of hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).
Antimicrobial Evaluation
- Synthesis and Antimicrobial Activity : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).
Safety And Hazards
Direcciones Futuras
The future directions of “(3-Chloro-5-(trifluoromethyl)phenyl)methanamine” and similar compounds are promising. They are expected to find many novel applications in the future . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAXYMPBCHQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595124 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine | |
CAS RN |
400771-41-7 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)





